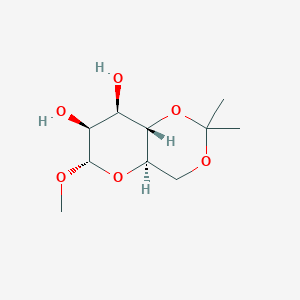

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a highly versatile compound widely employed in the biomedical sector . It exhibits a vast array of biological applications. Its uniqueness resides in its structural composition, rendering it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments . It can be used as a monosaccharide or polysaccharide, which is a sugar with multiple saccharides joined together .

Synthesis Analysis

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is used for the synthesis of α-mannosides . It is a custom synthesis and has high purity . It has been fluorinated and glycosylated, which are two modifications that can be done to this product .Molecular Structure Analysis

The molecular formula of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is C10H18O6 . The IUPAC name is (4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol .Physical And Chemical Properties Analysis

The molecular weight of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is 234.25 g/mol . It has a total of 35 bonds; 17 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Aplicaciones Científicas De Investigación

Biomedical Applications

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” is a highly versatile compound widely employed in the biomedical sector . Its unique structural composition makes it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments .

Nucleophilic Displacement

This compound plays a significant role in nucleophilic displacement reactions . The nucleophilic substitution reaction of the type S N 2 (bimolecular nucleophilic substitution) proceeds with formation, in a single step, of the trigonal bipyramidal pentacovalent carbon transition state . This process results in the inversion of configuration at the reacting carbon atom .

Neighboring Group Participation

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” has been used in studies of neighboring group participation . This is a phenomenon observed in organic chemistry where a substituent influences the reaction rate or reaction pathway .

Synthesis of Sugar Carbonates

Sugar carbonates can be prepared by the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester . A stream of phosgene was introduced into an ice-cooled, vigorously stirred solution of methyl 2,3-O-isopropylidene-a-D-mannofuranoside .

Research in Organic Chemistry

This compound is also used in various research studies in organic chemistry . Its unique properties make it a valuable tool for exploring new reactions and mechanisms .

Industrial Applications

Due to its versatility, “Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” also finds applications in various industrial processes . Its unique properties make it a valuable component in the synthesis of various products .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGLGMNWDWEJM-ZEBDFXRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)